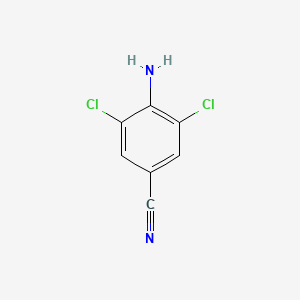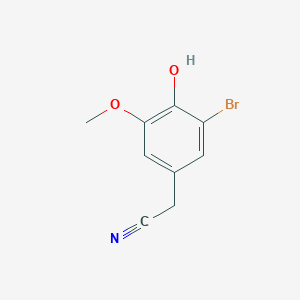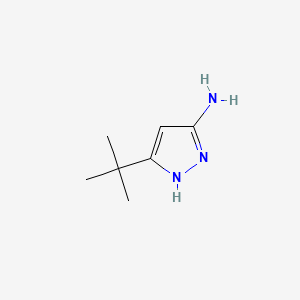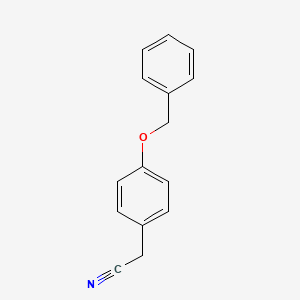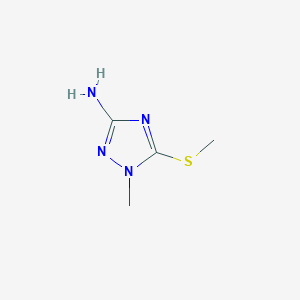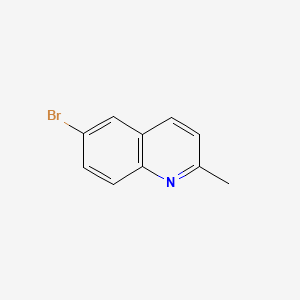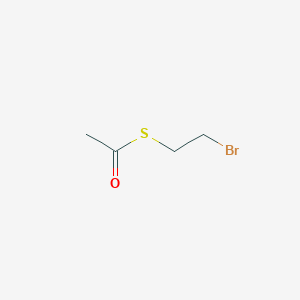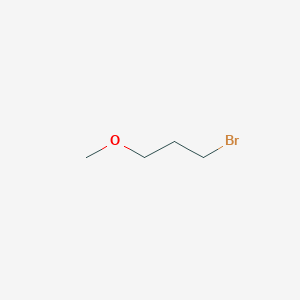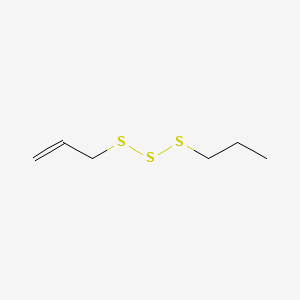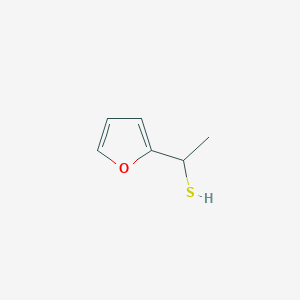
2-(联苯-2-氧基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-2-yloxy)ethanamine is a phenethylamine derivative with psychoactive properties. It has a molecular formula of C14H15NO and a molecular weight of 213.27 g/mol. This compound is known for its unique structure, which consists of a biphenyl group attached to an ethanamine moiety through an oxygen atom.
科学研究应用
2-(Biphenyl-2-yloxy)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its psychoactive properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as a building block for liquid crystals.
作用机制
Target of Action
It is structurally similar to 1-biphenyl-2-ylmethanamine, which targets dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If we consider its structural similarity to 1-biphenyl-2-ylmethanamine, it may interact with its target, dpp-4, leading to changes in the metabolism of incretin hormones .
Pharmacokinetics
A structurally similar compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
2-(Biphenyl-2-yloxy)ethanamine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s structure allows it to bind to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate. Additionally, 2-(Biphenyl-2-yloxy)ethanamine can interact with neurotransmitter receptors, potentially affecting neurotransmission processes .
Cellular Effects
2-(Biphenyl-2-yloxy)ethanamine has been observed to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to changes in gene expression and cellular metabolism. In certain cell types, 2-(Biphenyl-2-yloxy)ethanamine has been shown to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 2-(Biphenyl-2-yloxy)ethanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2-(Biphenyl-2-yloxy)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Biphenyl-2-yloxy)ethanamine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-(Biphenyl-2-yloxy)ethanamine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Biphenyl-2-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
2-(Biphenyl-2-yloxy)ethanamine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux of various substrates, leading to changes in metabolite levels. The compound’s interaction with these enzymes can also affect the metabolism of other co-administered drugs, indicating potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2-(Biphenyl-2-yloxy)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cellular membranes easily .
Subcellular Localization
2-(Biphenyl-2-yloxy)ethanamine is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity within these compartments is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-2-yloxy)ethanamine typically involves the use of amine transaminases. One common method is the reaction of biphenyl-2-ol with ethylene oxide in the presence of a base to form 2-(biphenyl-2-yloxy)ethanol, which is then converted to the corresponding amine using amine transaminases.
Industrial Production Methods
Industrial production of 2-(Biphenyl-2-yloxy)ethanamine often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-(Biphenyl-2-yloxy)ethanamine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to benzene, the biphenyl group in this compound can undergo electrophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Nucleophilic Substitution Reactions: The oxygen atom in the biphenyl-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Imines or oximes.
Reduction: Secondary amines.
相似化合物的比较
Similar Compounds
2-(2-Biphenylyloxy)ethanamine: Similar structure but different substitution pattern.
Phenethylamine: The parent compound with a simpler structure.
2C-H (2,5-Dimethoxyphenethylamine): Another phenethylamine derivative with psychoactive properties.
Uniqueness
2-(Biphenyl-2-yloxy)ethanamine is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in unique ways compared to simpler phenethylamine derivatives.
属性
IUPAC Name |
2-(2-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCHQRPPCLSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
